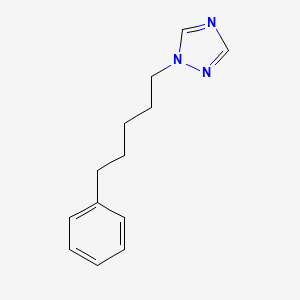
1-(5-Phenylpentyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenylpentyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a phenylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenylpentyl)-1H-1,2,4-triazole typically involves the reaction of 5-phenylpentyl bromide with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(5-Phenylpentyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The phenylpentyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpentyl group can yield benzyl ketones or benzoic acids, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
1-(5-Phenylpentyl)-1H-1,2,4-triazole has several scientific research applications:
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Phenylpentyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The phenylpentyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets .
Comparison with Similar Compounds
1-(5-Phenylpentyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Phenylbutyl)-1H-1,2,4-triazole: This compound has a shorter alkyl chain, which may affect its biological activity and chemical properties.
1-(6-Phenylhexyl)-1H-1,2,4-triazole: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
1-(5-Phenylpentyl)-1H-1,2,3-triazole: This isomer has a different triazole ring structure, which can lead to different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting balance of lipophilicity and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
919800-78-5 |
|---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(5-phenylpentyl)-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3/c1-3-7-13(8-4-1)9-5-2-6-10-16-12-14-11-15-16/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
InChI Key |
OKLBGTHRABOERR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


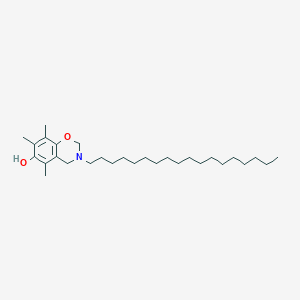
![1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14187549.png)

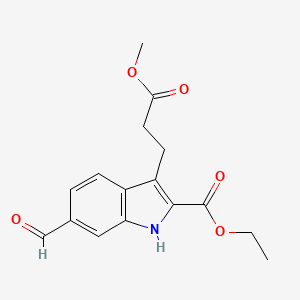
![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
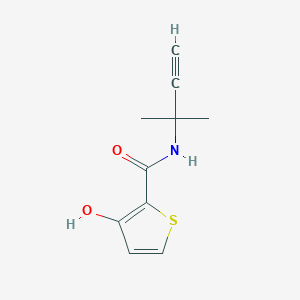
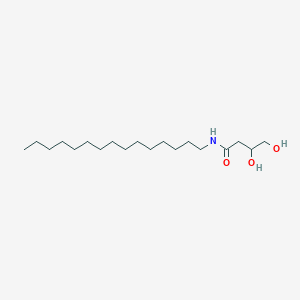
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
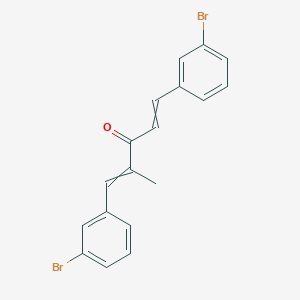
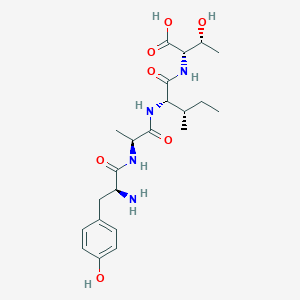
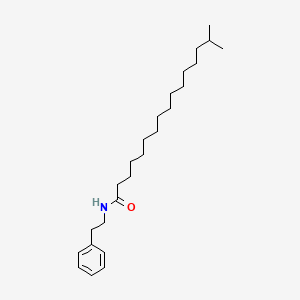
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)
